molecular formula C17H14ClNO4 B12120657 Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12120657
M. Wt: 331.7 g/mol
InChI Key: WAURJSGLNGVWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2, a chlorine atom at position 8, and a 4-oxo group. The quinoline moiety is linked via a methylene bridge to a furan-2-carboxylate ester.

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 5-[(8-chloro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14ClNO4/c1-10-8-14(20)12-4-3-5-13(18)16(12)19(10)9-11-6-7-15(23-11)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

WAURJSGLNGVWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)Cl

Origin of Product

United States

Biological Activity

Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS Number: 1215460-95-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO4C_{17}H_{14}ClNO_{4}, with a molecular weight of approximately 331.75 g/mol. The compound features a quinoline moiety, which is commonly associated with various pharmacological activities.

Biological Activity Overview

Research into the biological activity of this compound has focused on its antimicrobial and anticancer properties. The presence of the furan and quinoline rings contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Preliminary studies have indicated that compounds containing quinoline structures exhibit notable antimicrobial properties. For example, this compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Bacillus subtilis62.5 µg/mL

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The findings are summarized in the following table:

Cell Line IC50 (µg/mL)
HeLa45.0
HepG250.0
Vero>100

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property in anticancer drug development.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Quinoline derivatives are known to interfere with DNA replication processes.
  • Disruption of Cell Membrane Integrity : The furan ring may enhance the ability of the compound to penetrate bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities, finding that modifications to the quinoline moiety significantly impacted their potency against bacterial strains and cancer cell lines.
  • Comparative Analysis : Research comparing this compound with other quinoline-based derivatives highlighted its superior antibacterial activity against specific strains, suggesting its potential as a lead compound for further drug development.
  • Toxicological Studies : Preliminary toxicological assessments indicate that while effective against pathogens and cancer cells, further studies are required to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Properties Structural Insights Reference(s)
Methyl 5-((8-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (Target Compound) C₁₇H₁₄ClNO₄ 331.75 8-Cl, 2-CH₃ (quinoline); furan carboxylate Not explicitly reported (inferred) Likely planar with stacking interactions -
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate C₁₆H₁₂FNO₄ 301.28 6-F (quinoline); furan carboxylate Pharmaceutical intermediate Structural analog with fluorine substitution
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 265.20 2-F, 4-NO₂ (phenyl); furan carboxylate Antimycobacterial (Mtb iron acquisition) Planar structure with CH···F interactions
5-Chloroquinolin-8-yl furan-2-carboxylate C₁₄H₈ClNO₃ 273.67 8-Cl (quinoline); furan carboxylate Crystallographically characterized Planar quinoline-furan linkage
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C₂₈H₂₈O₆ 460.50 Chromene core; hexyl substituent No reported activity Extended hydrophobic chain

Key Comparisons

Quinoline vs. Chromene Core The target compound’s quinoline core (vs. Chromene derivatives, in contrast, lack this feature.

Substituent Effects Chlorine vs. Fluorine: The 8-Cl substituent in the target compound (vs. Methyl Group: The 2-CH₃ group on the quinoline ring (unique to the target compound) could influence solubility and metabolic stability compared to unsubstituted analogs .

Structural Stability

  • The planar conformation observed in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (via SC-XRD ) suggests that the target compound may adopt similar stacking interactions, critical for crystal formation and solubility.

Research Findings and Data

Spectroscopic Characterization

  • NMR Insights : Long-range $ J_{C-F} $ coupling (e.g., 13.1 Hz in ) observed in fluorinated analogs highlights the utility of NMR in detecting spatial proximity of substituents, a technique applicable to the target compound.

Crystallographic Data

  • Analogs like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate crystallize in monoclinic systems (space group P2₁/c) with planar molecular geometries . The target compound likely exhibits similar packing, influenced by its 8-Cl and 2-CH₃ groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.